tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a tert-butyl group, a bromomethyl group, and a cyano group attached to an indole core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the bromomethyl and cyano groups. The tert-butyl group is often introduced via tert-butylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to primary amines, while the indole core can undergo oxidation to form different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for cyano group reduction.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for indole oxidation.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while reduction reactions can produce primary amines.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing diverse chemical libraries for drug discovery .
Biology and Medicine: The compound’s indole core is of interest in medicinal chemistry due to its potential biological activities. It can be used to synthesize analogs for testing as potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its versatility allows for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
tert-Butyl bromide: Shares the tert-butyl group but lacks the indole core and cyano group.
2-Bromo-2-methylpropane: Similar in having a bromomethyl group but differs in the overall structure.
Uniqueness: tert-Butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate is unique due to its combination of functional groups and the indole core. This combination provides a distinct reactivity profile and potential for diverse applications in research and industry .
Properties
IUPAC Name |
tert-butyl 5-(bromomethyl)-2-cyanoindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-15(2,3)20-14(19)18-12(9-17)7-11-6-10(8-16)4-5-13(11)18/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUTYVWDOQDRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CBr)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138499 | |
Record name | 1H-Indole-1-carboxylic acid, 5-(bromomethyl)-2-cyano-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628318-10-4 | |
Record name | 1H-Indole-1-carboxylic acid, 5-(bromomethyl)-2-cyano-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628318-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-carboxylic acid, 5-(bromomethyl)-2-cyano-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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